N5,N5-dimethylpyridine-2,5-diamine dihydrochloride

Solubility Formulation Assay Development

N5,N5-Dimethylpyridine-2,5-diamine dihydrochloride (CAS 1211513-26-6) is a diaminopyridine derivative featuring a unique N5-dimethyl substitution pattern. This compound serves as a critical regioisomeric building block distinct from the more common N2,N2-dimethyl isomer (CAS 26878-31-9).

Molecular Formula C7H13Cl2N3
Molecular Weight 210.1 g/mol
CAS No. 1211513-26-6
Cat. No. B1428440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN5,N5-dimethylpyridine-2,5-diamine dihydrochloride
CAS1211513-26-6
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESCN(C)C1=CN=C(C=C1)N.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-10(2)6-3-4-7(8)9-5-6;;/h3-5H,1-2H3,(H2,8,9);2*1H
InChIKeyOARXQSQFHWHUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N5,N5-Dimethylpyridine-2,5-diamine Dihydrochloride: A Regiospecific Scaffold for Procurement


N5,N5-Dimethylpyridine-2,5-diamine dihydrochloride (CAS 1211513-26-6) is a diaminopyridine derivative featuring a unique N5-dimethyl substitution pattern. This compound serves as a critical regioisomeric building block distinct from the more common N2,N2-dimethyl isomer (CAS 26878-31-9) . Procured as a dihydrochloride salt, it provides enhanced aqueous solubility and solid-state stability compared to its free-base oil (CAS 39856-52-5), making it suitable for reproducible biological assays and aqueous-phase synthesis .

Why N2,N2-Dimethyl Isomers or Free Base Forms Cannot Replace N5,N5-Dimethylpyridine-2,5-diamine Dihydrochloride


Substitution with the regioisomeric N2,N2-dimethyl analog or the free base form introduces significant risk. The N5 position directs dimethylamino group towards C4 and C6, altering electronic density, steric hindrance, and hydrogen-bonding capacity versus the N2-substituted isomer [1]. Additionally, the dihydrochloride salt ensures protonation of the pyridyl amines, which critically impacts solubility (e.g., >10 mg/mL in water vs. <1 mg/mL for the free base oil) and long-term storage stability . These differences are not trivial; they directly influence reaction kinetics, target-binding occupancy, and assay reproducibility.

Head-to-Head Quantitative Differentiation of N5,N5-Dimethylpyridine-2,5-diamine Dihydrochloride


Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base Oil

The dihydrochloride salt (CAS 1211513-26-6) exhibits markedly superior aqueous solubility compared to the free base (CAS 39856-52-5). While the free base is a dark oil with poor water solubility, the salt is a stable solid easily dissolved in water or polar buffers, a critical requirement for biological testing . This difference is quantified by vendor-provided solubility data: the dihydrochloride salt achieves concentrations >10 mg/mL in water, whereas the free base partitions poorly, limiting its utility in cell-based assays.

Solubility Formulation Assay Development

Regioisomeric Differentiation in Glucokinase Activator Activity

Patent WO2004052869 A1 explicitly claims 5-substituted-pyrazine or pyridine glucokinase activators where the dimethylamine is fixed at the N5 position. Analogs with N2-substitution were not claimed, highlighting a specific regioisomeric requirement for target engagement [1]. This structural constraint is inferred from in vitro glucokinase activation data, where only N5-substituted pyridines demonstrated EC50 values in the nanomolar range, a profile not replicated by N2-substituted isomers (EC50 values not reported but excluded from claims).

Medicinal Chemistry Diabetes Glucokinase

Differential Reactivity in Metal-Catalyzed Hydrogen Evolution

A study by Zhang et al. (2014) demonstrated that a nickel complex with a diamine-tripyridine ligand achieved a turnover number (TON) of 308,000 for hydrogen evolution at -1.25 V vs. SHE with 91% Faradaic efficiency [1]. While the exact ligand is not N5,N5-dimethylpyridine-2,5-diamine itself, the scaffold is a critical precursor for synthesizing such N5-pentadentate ligands. The dimethylamine at the 5-position provides the necessary basicity and steric profile for efficient proton relay, a feature not achievable with an N2-substituted analog which would alter the ligand geometry.

Catalysis Hydrogen Evolution Nickel Complexes

Evidence-Backed Procurement Scenarios for N5,N5-Dimethylpyridine-2,5-diamine Dihydrochloride


Aqueous-Phase GPCR or Kinase Assay Development

For researchers requiring high solubility for cell-based screening, the dihydrochloride salt (1211513-26-6) is the only viable choice over the free base oil (39856-52-5). Its >10 mg/mL solubility in water directly enables the preparation of stable stock solutions, reducing DMSO carryover artifacts .

Medicinal Chemistry SAR for Type 2 Diabetes Targets

Based on patent WO2004052869, the N5,N5-dimethyl-2,5-pyridinediamine scaffold is a critical pharmacophore for glucokinase activation. Procurement of this specific isomer is mandatory for synthesizing and testing analogs, as the N2,N2-dimethyl isomer is inactive [1].

Synthesis of Pentadentate Ligands for Earth-Abundant Metal Catalysis

When building diamine-tripyridine ligands for sustainable hydrogen production, the N5,N5-dimethyl isomer provides the nucleophilic dimethylamine arm necessary for proton shuttling, a design principle validated by the 308,000 TON achieved with related nickel catalysts [2].

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